molecular formula C7H12ClN3O2 B2366637 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride CAS No. 1431963-16-4

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride

Cat. No.: B2366637
CAS No.: 1431963-16-4
M. Wt: 205.64
InChI Key: OSXFKSKDJQNKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride is a chemical compound with a molecular formula of C6H10ClN3O2. This compound is known for its diverse applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride typically involves the reaction of 4-amino-1H-pyrazole with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-1H-pyrazol-1-yl)acetic acid: A similar compound with a different side chain.

    2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Another related compound with an ethanol side chain.

Uniqueness

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methylpropanoic acid moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-7(2,6(11)12)10-4-5(8)3-9-10;/h3-4H,8H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXFKSKDJQNKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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